6,6-Dimethylmorpholin-3-one Confers a >10-Fold Increase in Human Plasma Half-Life Over Unsubstituted Morpholinone Core
Compounds incorporating the 6,6-dimethyl substitution pattern, which is the defining feature of 6,6-dimethylmorpholin-3-one, exhibit dramatically improved human plasma stability compared to their unsubstituted counterparts. In a head-to-head study, a gem-dimethyl substituted morpholin-2-one derivative (compound 37) demonstrated a human plasma half-life exceeding 240 minutes, whereas the corresponding unsubstituted compound (compound 1) showed a half-life of only 22 minutes [1]. This represents an increase in stability of over 10-fold, while maintaining equivalent antifungal activity (MFC = 12.5 μg/mL for both) [1].
| Evidence Dimension | Human plasma half-life (t1/2) |
|---|---|
| Target Compound Data | t1/2 > 240 min (for compound 37, a 6,6-dimethyl-substituted morpholin-2-one derivative) |
| Comparator Or Baseline | t1/2 = 22 min (for compound 1, unsubstituted morpholin-2-one derivative) |
| Quantified Difference | >10.9-fold increase in half-life |
| Conditions | In vitro human plasma stability assay |
Why This Matters
This stability enhancement directly translates to longer compound residence time in biological systems, increasing the likelihood of achieving therapeutic concentrations and reducing the need for frequent dosing in drug development programs.
- [1] Bardiot D, Thevissen K, De Brucker K, et al. 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. J Med Chem. 2015;58(3):1502-1512. View Source
